Cas no 1306604-17-0 (N-(1-Cyanocyclobutyl)benzamide)
N-(1-Cyanocyclobutyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1-cyanocyclobutyl)benzamide
- NE27435
- N-(1-Cyanocyclobutyl)benzamide
-
- Inchi: 1S/C12H12N2O/c13-9-12(7-4-8-12)14-11(15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H,14,15)
- InChI Key: LLAQLGZLXTVCPA-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)NC1(C#N)CCC1
Computed Properties
- Exact Mass: 200.094963011g/mol
- Monoisotopic Mass: 200.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 52.9
N-(1-Cyanocyclobutyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A619588-25mg |
N-(1-cyanocyclobutyl)benzamide |
1306604-17-0 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A619588-50mg |
N-(1-cyanocyclobutyl)benzamide |
1306604-17-0 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A619588-250mg |
N-(1-cyanocyclobutyl)benzamide |
1306604-17-0 | 250mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-77727-0.05g |
N-(1-cyanocyclobutyl)benzamide |
1306604-17-0 | 95.0% | 0.05g |
$101.0 | 2025-02-22 | |
| Enamine | EN300-77727-0.1g |
N-(1-cyanocyclobutyl)benzamide |
1306604-17-0 | 95.0% | 0.1g |
$152.0 | 2025-02-22 | |
| Enamine | EN300-77727-0.25g |
N-(1-cyanocyclobutyl)benzamide |
1306604-17-0 | 95.0% | 0.25g |
$216.0 | 2025-02-22 | |
| Enamine | EN300-77727-0.5g |
N-(1-cyanocyclobutyl)benzamide |
1306604-17-0 | 95.0% | 0.5g |
$407.0 | 2025-02-22 | |
| Enamine | EN300-77727-1.0g |
N-(1-cyanocyclobutyl)benzamide |
1306604-17-0 | 95.0% | 1.0g |
$528.0 | 2025-02-22 | |
| Enamine | EN300-77727-2.5g |
N-(1-cyanocyclobutyl)benzamide |
1306604-17-0 | 95.0% | 2.5g |
$1034.0 | 2025-02-22 | |
| Enamine | EN300-77727-5.0g |
N-(1-cyanocyclobutyl)benzamide |
1306604-17-0 | 95.0% | 5.0g |
$1530.0 | 2025-02-22 |
N-(1-Cyanocyclobutyl)benzamide Suppliers
N-(1-Cyanocyclobutyl)benzamide Related Literature
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on N-(1-Cyanocyclobutyl)benzamide
Introduction to N-(1-Cyanocyclobutyl)benzamide (CAS No. 1306604-17-0)
N-(1-Cyanocyclobutyl)benzamide, a compound with the chemical identifier CAS No. 1306604-17-0, is a molecule of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both a benzamide moiety and a cyclobutyl group substituted with a cyano group imparts distinct chemical properties that make it a valuable candidate for further investigation.
The benzamide functional group is well-known for its role in medicinal chemistry, often serving as a pharmacophore in various drug molecules. Its ability to interact with biological targets such as enzymes and receptors makes it a versatile scaffold for drug design. In contrast, the cyclobutyl ring introduces rigidity to the molecular structure, which can influence both the physical properties and biological activity of the compound. The cyano group further enhances the reactivity and electronic properties of the molecule, making it an intriguing subject for synthetic modifications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of N-(1-cyanocyclobutyl)benzamide with potential biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors that can modulate these pathways without significant side effects.
In vitro studies have begun to explore the pharmacological profile of N-(1-cyanocyclobutyl)benzamide, focusing on its interaction with proteins such as kinases and proteases. Preliminary results indicate that the compound demonstrates promising binding interactions with several target proteins, suggesting its potential as a lead compound for further optimization. The benzamide moiety is particularly crucial in these interactions, as it provides a hydrogen bonding network that can stabilize the binding of the molecule to its target.
The synthesis of N-(1-cyanocyclobutyl)benzamide presents an interesting challenge due to the complexity of its structural features. Traditional synthetic routes involve multi-step reactions that require careful optimization to ensure high yield and purity. Recent innovations in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have provided more efficient pathways for constructing complex molecules like this one. These advancements not only streamline the synthesis process but also open up new possibilities for structural diversification.
The role of N-(1-cyanocyclobutyl)benzamide in drug discovery is further highlighted by its potential as a building block for more complex derivatives. By modifying specific functional groups or introducing additional substituents, researchers can generate libraries of analogs with tailored biological activities. This approach is particularly valuable in high-throughput screening campaigns, where large numbers of compounds are rapidly tested for their efficacy against various disease targets.
As our understanding of molecular interactions continues to evolve, so does our ability to design molecules with specific therapeutic properties. N-(1-cyanocyclobutyl)benzamide exemplifies this trend, embodying the intersection of structural complexity and functional diversity that characterizes modern pharmaceutical research. The integration of experimental data with computational predictions has been instrumental in advancing our knowledge of this compound and its potential applications.
The future prospects for N-(1-cyanocyclobutyl)benzamide are promising, with ongoing research aimed at elucidating its mechanism of action and optimizing its pharmacological properties. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential in translating laboratory findings into clinical applications. As new tools and techniques become available, our ability to harness the therapeutic potential of this compound will continue to grow.
In conclusion, N-(1-cyanocyclobutyl)benzamide represents a significant advancement in pharmaceutical chemistry, offering a unique combination of structural features that make it a compelling candidate for drug development. Its potential applications in modulating biological pathways highlight its importance as a research tool and a lead compound for future therapeutic agents. As scientific understanding progresses, so too will our appreciation for compounds like this one and their contributions to human health.
1306604-17-0 (N-(1-Cyanocyclobutyl)benzamide) Related Products
- 864376-50-1(Benzamide, N-(1-cyano-1,2,2-trimethylpropyl)-)
- 881813-97-4(BENZAMIDE, N-[(S)-CYANOCYCLOHEXYLMETHYL]-)
- 864376-45-4(BENZAMIDE, N-(1-CYANO-1,2-DIMETHYLPROPYL)-4-METHYL-)
- 107694-58-6(Benzamide, N-(1-cyanobutyl)-3,5-dimethyl-)
- 111697-02-0(Benzamide, N-(2-cyanotricyclo[3.3.1.13,7]dec-2-yl)-)
- 91806-24-5(N-(1-cyanocyclopentyl)benzamide)
- 107640-56-2(N-(2-cyano-3-methylbutan-2-yl)benzamide)
- 92255-24-8(N-(1-cyanocyclohexyl)benzamide)
- 143842-32-4(Benzamide, N-(1-cyanocyclopropyl)-)
- 864376-53-4(BENZAMIDE, N-(1-CYANO-1,2,2-TRIMETHYLPROPYL)-4-METHYL-)